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Compound of Interest

Compound Name: Hpk1-IN-9

Cat. No.: B15141917 Get Quote

In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1

(HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide

provides a detailed comparison of two HPK1 inhibitors, Hpk1-IN-9 and NDI-101150, focusing

on their efficacy as determined by available preclinical and clinical data.

Executive Summary
NDI-101150 is a potent and highly selective, orally bioavailable small molecule inhibitor of

HPK1. Extensive preclinical data demonstrates its ability to activate multiple immune cell types,

leading to robust anti-tumor responses in various models. Early clinical trial results in patients

with advanced solid tumors have shown promising signs of clinical activity and a manageable

safety profile.

Information regarding Hpk1-IN-9 is limited to its description as a potent HPK1 inhibitor within

patent literature. Specific quantitative data on its biochemical or cellular potency, selectivity,

and in vivo efficacy are not publicly available, precluding a direct, data-driven head-to-head

comparison with NDI-101150 at this time.

NDI-101150: A Comprehensive Efficacy Profile
NDI-101150, developed by Nimbus Therapeutics, has been extensively characterized in a

variety of preclinical and clinical settings.
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NDI-101150 demonstrates potent inhibition of HPK1 at both the enzymatic and cellular levels.

Parameter Value Reference

Biochemical IC50 0.7 nM [1]

Cellular IC50 41 nM [1]

Selectivity
A key attribute of NDI-101150 is its high selectivity for HPK1 over other closely related kinases,

which is crucial for minimizing off-target effects.

Kinase Fold Selectivity vs. HPK1

GLK >400-fold

MAP4K Family Members >300-fold

Preclinical In Vivo Efficacy
In syngeneic mouse tumor models, NDI-101150 has demonstrated significant single-agent anti-

tumor activity, including complete responses and the induction of long-term immunological

memory.

Model Treatment Key Findings

CT26 (colorectal carcinoma) NDI-101150
Significant tumor growth

inhibition.

EMT-6 (mammary carcinoma) NDI-101150
7 out of 10 mice exhibited

complete tumor regression.

EMT-6 (mammary carcinoma)
NDI-101150 followed by tumor

rechallenge

100% of mice that had a

complete response showed

complete tumor rejection upon

rechallenge, indicating immune

memory.
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Clinical Efficacy
Early results from a Phase 1/2 clinical trial (NCT05128487) in patients with advanced solid

tumors have provided initial evidence of the clinical potential of NDI-101150.

Tumor Type Treatment
Objective
Response Rate
(ORR)

Disease Control
Rate (DCR)

Renal Cell Carcinoma

(RCC)

NDI-101150

Monotherapy

18% (in heavily

pretreated patients)
65%

Hpk1-IN-9: Available Information
Hpk1-IN-9 is described as a potent inhibitor of the MAP4K family of kinases, with HPK1 being a

key target. This information is primarily derived from the patent WO2021213317A1. However,

specific quantitative data regarding its efficacy, such as IC50 values or in vivo anti-tumor

activity, are not detailed in publicly accessible sources. Without this information, a direct

comparison of its potency and efficacy with NDI-101150 is not feasible.

Signaling Pathway and Experimental Workflow
HPK1 Signaling Pathway
HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1

is activated and phosphorylates downstream targets, such as SLP-76, leading to the

attenuation of T-cell activation. Inhibition of HPK1 blocks this negative feedback loop, resulting

in enhanced T-cell proliferation, cytokine production, and anti-tumor activity.
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Caption: Simplified HPK1 signaling pathway in T-cells.

General Experimental Workflow for HPK1 Inhibitor
Evaluation
The evaluation of HPK1 inhibitors typically follows a standardized workflow from initial

biochemical screening to in vivo efficacy studies.
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Typical Workflow for HPK1 Inhibitor Evaluation

In Vitro Evaluation In Vivo Evaluation

Biochemical Assay
(HPK1 IC50)

Cellular Assay
(pSLP-76 inhibition, Cytokine production) Kinase Selectivity Panel Pharmacokinetics &

Pharmacodynamics Syngeneic Tumor Models Toxicology Studies

Click to download full resolution via product page

Caption: A general experimental workflow for assessing HPK1 inhibitors.

Experimental Protocols
Detailed experimental protocols for the characterization of NDI-101150 can be found in the

referenced publications. Key methodologies include:

HPK1 Biochemical Assay: Kinase activity is typically measured using a radiometric assay

(e.g., ADP-Glo™ Kinase Assay) with recombinant HPK1 enzyme and a suitable substrate.

The IC50 is determined by measuring the concentration of the inhibitor that results in 50%

inhibition of enzyme activity.

Cellular Phospho-SLP-76 Assay: T-cells (e.g., Jurkat cells or primary human T-cells) are

stimulated in the presence of varying concentrations of the inhibitor. The phosphorylation of

SLP-76 at Ser376 is then quantified using methods such as flow cytometry or Western

blotting.

T-Cell Activation and Cytokine Production Assays: Primary T-cells are activated (e.g., with

anti-CD3/CD28 antibodies) in the presence of the inhibitor. Cell proliferation is measured,

and the levels of secreted cytokines (e.g., IL-2, IFN-γ) in the supernatant are quantified by

ELISA or multiplex bead assays.

Syngeneic Mouse Tumor Models: Tumor cells are implanted into immunocompetent mice.

Once tumors are established, mice are treated with the inhibitor, and tumor growth is

monitored over time. Pharmacodynamic markers, such as immune cell infiltration into the

tumor, can be assessed by flow cytometry or immunohistochemistry of tumor tissue.
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Conclusion
Based on the currently available public data, NDI-101150 is a well-characterized, potent, and

selective HPK1 inhibitor with demonstrated preclinical and emerging clinical efficacy. It

represents a promising agent for cancer immunotherapy. While Hpk1-IN-9 is also described as

a potent HPK1 inhibitor, the lack of accessible quantitative efficacy data prevents a direct and

meaningful comparison with NDI-101150. Further disclosure of experimental data for Hpk1-IN-
9 is required to enable a comprehensive head-to-head evaluation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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